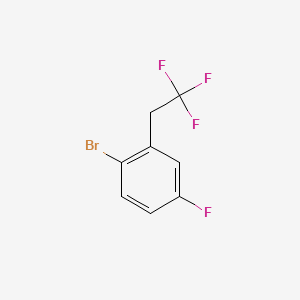

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene

描述

Historical Context and Development in Organofluorine Chemistry

The development of this compound must be understood within the broader historical trajectory of organofluorine chemistry, which began in the nineteenth century before elemental fluorine itself was isolated. The foundational work in this field can be traced to Alexander Borodin in 1862, who performed the first nucleophilic replacement of a halogen atom by fluoride, establishing the principles that would eventually enable the synthesis of complex fluorinated aromatic compounds like this compound. The early pioneers of organofluorine chemistry, including Dumas and colleagues who prepared methyl fluoride in 1835, laid the groundwork for understanding carbon-fluorine bond formation that would prove essential for synthesizing multiply-fluorinated compounds.

The evolution of aromatic fluorination methodologies proved particularly crucial for compounds like this compound. In 1927, Schiemann developed the aromatic fluorination methodology using diazonium salts, which established fundamental principles for introducing fluorine atoms into aromatic systems. This methodology was subsequently improved and continues to be used for manufacturing fluoroaromatic compounds, providing the theoretical foundation for synthesizing complex substituted fluorobenzenes. The development of nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride, reported by Gottlieb in 1936, further expanded the synthetic toolkit available for preparing fluorinated aromatic compounds.

The emergence of compounds containing trifluoroethyl groups represents a more recent development in organofluorine chemistry, building upon the work of Swarts in 1898, who first reported aromatic compounds with fluorinated side chains. The systematic study of trifluoroethylation reactions has gained significant momentum in recent decades, with researchers developing new methodologies for introducing trifluoroethyl groups into aromatic systems. The development of aryl(trifluoroethyl)iodonium salts as trifluoroethylation reagents has demonstrated superior electrophilic reactivity compared to other trifluoroethyl sources, enabling the efficient synthesis of compounds like this compound.

| Historical Period | Key Development | Relevance to Target Compound |

|---|---|---|

| 1835 | First organofluorine compound synthesis | Established carbon-fluorine bond formation principles |

| 1862 | Halogen exchange methodology | Foundation for fluorine introduction into aromatics |

| 1927 | Schiemann aromatic fluorination | Direct methodology for fluorobenzene synthesis |

| 1936 | Nucleophilic halogen exchange | Alternative pathway for aromatic fluorination |

| 1898-Present | Fluorinated side chain development | Direct precedent for trifluoroethyl substituents |

Significance in Halogenated Aromatic Compound Research

This compound occupies a significant position within halogenated aromatic compound research due to its unique combination of multiple halogen substituents and fluorinated alkyl functionality. The compound serves as a valuable model system for understanding the electronic and steric effects of multiple halogen substitutions on aromatic rings, particularly the interplay between bromine and fluorine substituents. Research has demonstrated that this compound can undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and coupling reactions, making it a versatile intermediate for synthetic applications.

The synthesis of this compound typically involves sophisticated methodologies that highlight advances in selective halogenation techniques. The most common synthetic approach involves the reaction of appropriately substituted precursors under carefully controlled conditions to achieve the desired substitution pattern. The trifluoroethyl group contributes significantly to the compound's lipophilicity and reactivity, characteristics that are highly valued in pharmaceutical and materials science applications. The compound's molecular structure, consisting of a benzene ring substituted with bromine at the first position, fluorine at the fourth position, and a trifluoroethyl group at the second position, provides researchers with a platform for studying regioselective reactions and substituent effects.

The mechanism of action for this compound varies significantly based on the type of chemical reaction being studied, demonstrating the compound's versatility as a research tool. In nucleophilic substitution reactions, the bromine atom serves as an excellent leaving group, while the electron-withdrawing fluorine and trifluoroethyl substituents activate the aromatic ring toward nucleophilic attack. This reactivity pattern has proven valuable for synthesizing more complex fluorinated aromatic compounds and for investigating the fundamental principles governing halogenated aromatic chemistry.

The compound has found significant applications in medicinal chemistry research, where it serves as a building block for the synthesis of bioactive molecules. The presence of multiple fluorine atoms enhances the metabolic stability of derived compounds, while the bromine substituent provides a convenient handle for further functionalization through cross-coupling reactions. Materials science applications have also emerged, particularly in the development of fluorinated polymers and advanced materials that require specific electronic and physical properties.

| Property Category | Characteristic | Research Significance |

|---|---|---|

| Electronic Effects | Multiple electron-withdrawing groups | Enhanced reactivity toward nucleophiles |

| Steric Considerations | Minimal steric hindrance from fluorine | Preserved aromatic reactivity |

| Synthetic Utility | Versatile reaction capabilities | Platform for complex molecule synthesis |

| Physical Properties | Enhanced lipophilicity | Improved membrane permeability |

Position within Fluorinated Benzene Derivative Classification

This compound represents a sophisticated example within the broader classification of fluorinated benzene derivatives, demonstrating the evolution from simple fluorobenzenes to complex multiply-substituted aromatic compounds. The historical development of fluorobenzene itself, first reported in 1886 by Otto Wallach at the University of Bonn, established the foundation for understanding aromatic fluorination. Wallach's pioneering work involved a two-step process using phenyldiazonium chloride and subsequent treatment with hydrofluoric acid, establishing fundamental principles that would later enable the synthesis of more complex derivatives like this compound.

The classification of fluorinated benzene derivatives encompasses several distinct categories based on the number and position of fluorine substituents, as well as the presence of additional functional groups. Simple fluorobenzenes, such as fluorobenzene itself with the formula C₆H₅F, represent the most basic category within this classification system. Polyfluorinated benzenes, including difluorobenzenes, trifluorobenzenes, and higher fluorinated analogues, constitute a second major category characterized by multiple fluorine substituents directly attached to the benzene ring. The third category, exemplified by this compound, includes compounds that combine aromatic fluorination with fluorinated alkyl substituents, representing the most structurally complex examples within this classification.

The carbon-fluorine bond characteristics that define this classification system exhibit several distinctive features that set fluorinated benzene derivatives apart from other halogenated aromatics. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy around 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at approximately 320 kilojoules per mole. This exceptional bond strength contributes to the high thermal and chemical stability observed in fluorinated benzene derivatives, including this compound. The relatively short carbon-fluorine bond length of approximately 1.4 angstroms, combined with fluorine's van der Waals radius of 1.47 angstroms, results in minimal steric strain in polyfluorinated compounds.

The electronegativity of fluorine, the highest among all elements at 3.98, creates significant dipole moments in carbon-fluorine bonds, measured at 1.41 Debye units. This high electronegativity, combined with fluorine's low polarizability of 0.56 × 10⁻²⁴ cubic centimeters, fundamentally alters the electronic properties of fluorinated benzene derivatives compared to their non-fluorinated counterparts. These unique characteristics position this compound within a specialized subset of fluorinated aromatics that exhibit exceptional stability and distinctive reactivity patterns.

Contemporary research in fluorinated benzene derivative classification has expanded to include detailed structure-activity relationships and computational modeling studies. The development of new synthetic methodologies, particularly those involving direct fluorination with elemental fluorine, has enabled access to previously inaccessible fluorinated benzene derivatives. The utilization of elemental fluorine as a reagent for introducing fluorine atoms into organic molecules has become increasingly important in leading-edge industrial applications, representing a significant advancement from the historical methods developed in the early twentieth century.

| Classification Category | Structural Features | Representative Examples | Key Properties |

|---|---|---|---|

| Simple Fluorobenzenes | Single fluorine on benzene | Fluorobenzene (C₆H₅F) | Basic aromatic fluorine properties |

| Polyfluorinated Benzenes | Multiple ring fluorines | Difluorobenzenes, Trifluorobenzenes | Enhanced stability and altered reactivity |

| Fluorinated Alkyl Benzenes | Ring and side chain fluorination | This compound | Maximum structural complexity |

| Perfluorinated Aromatics | Complete fluorination | Perfluorobenzene | Ultimate stability and inertness |

属性

IUPAC Name |

1-bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-7-2-1-6(10)3-5(7)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKXBQCWYHXJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101237621 | |

| Record name | 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186194-80-8 | |

| Record name | 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Halogenation of Fluorinated Aromatic Precursors

Selective bromination of fluorobenzenes is a critical step. Literature on 1-bromo-2,4,5-trifluorobenzene synthesis provides a relevant precedent, where bromination is performed in the presence of iron powder as a catalyst and organic solvents such as chloroform or carbon tetrachloride.

| Reagent/Condition | Amount (molar ratio) | Temperature (°C) | Time (hours) | Solvent | Notes |

|---|---|---|---|---|---|

| 1,2,4-Trifluorobenzene | 1 | 43–48 | 3–4 | Chloroform or CCl4 | Bromination with liquid bromine |

| Liquid bromine | 0.5–1.5 | Added dropwise | |||

| Iron powder | 0.025–0.05 | Catalyst | |||

| Azobisisobutyronitrile (AIBN) | 0.002–0.006 | 82–102 | Radical initiator for bromination |

This method yields 1-bromo-2,4,5-trifluorobenzene with high purity and yield (~90%), with advantages of low cost and reduced environmental impact compared to traditional methods.

Introduction of the Trifluoroethyl Group

The 2-(2,2,2-trifluoroethyl) substituent can be introduced via:

- Nucleophilic substitution using trifluoroethylating agents.

- Radical addition of trifluoroethyl radicals generated from trifluoroethyl halides or trifluoroethyl iodide precursors.

- Cross-coupling reactions involving trifluoroethylmetal reagents (e.g., trifluoroethylzinc or trifluoroethylboron compounds).

While direct literature on 1-bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene is limited, analogous trifluoroethylation methods involve:

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Radical trifluoroethylation | Trifluoroethyl iodide + radical initiator | Heat, inert atmosphere | 60–80 | Often requires photochemical or thermal initiation |

| Nucleophilic substitution | Trifluoroethyl organometallic + aryl halide | Pd-catalyzed cross-coupling | 70–90 | Requires controlled conditions |

Combined Synthetic Route

A plausible synthetic route to this compound is:

- Start with 1-bromo-4-fluorobenzene or 4-fluoro-2-bromobenzene as the aromatic core.

- Perform trifluoroethylation at the ortho position (relative to bromine or fluorine) via radical or cross-coupling methods.

- Purify the product by distillation or chromatography.

Detailed Research Findings and Data

Bromination Reaction Data (Adapted from CN101168495A)

| Parameter | Value/Range | Effect on Yield/Quality |

|---|---|---|

| Temperature (bromination) | 43–48 °C | Controls reaction rate and selectivity |

| Bromine addition time | 3–4 hours | Gradual addition avoids over-bromination |

| Iron powder amount | 0.025–0.05 mol/mol | Catalyst efficiency |

| Solvent volume | 250–300 mL/mol | Solvent choice affects purity |

| Reaction temperature (final) | 82–102 °C | Ensures completion of bromination |

| Yield | ~90% | High yield with minimal by-products |

Trifluoroethylation Considerations

- Radical trifluoroethylation requires controlled initiation (thermal or photochemical).

- Cross-coupling methods provide regioselectivity but need expensive catalysts.

- Purification is critical to remove unreacted halides and side products.

Summary Table of Preparation Methods

| Step | Method | Reagents/Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|---|

| Bromination | Electrophilic bromination | Liquid bromine, Fe powder, chloroform | ~90 | High selectivity, low cost | Requires careful temperature control |

| Trifluoroethylation | Radical or cross-coupling | Trifluoroethyl iodide or organometallics, radical initiators or Pd catalysts | 60–90 | Good regioselectivity | Catalyst cost, reaction control |

| Purification | Distillation, chromatography | Organic solvents, drying agents | - | High purity product | Removal of halogenated impurities |

The preparation of this compound involves a combination of selective bromination of fluorinated aromatics and the introduction of the trifluoroethyl group via radical or cross-coupling methods. The bromination step is well-documented, with optimized conditions yielding high purity products efficiently. The trifluoroethylation step requires careful control of reaction conditions and choice of reagents to achieve high regioselectivity and yield.

This synthesis benefits from advances in halogenation catalysis and trifluoroalkylation chemistry, enabling scalable and cost-effective production with minimized environmental impact.

化学反应分析

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions. Oxidizing agents such as potassium permanganate can oxidize the trifluoroethyl group, while reducing agents like lithium aluminum hydride can reduce it.

Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products: The major products formed depend on the type of reaction and the reagents used.

科学研究应用

Organic Synthesis

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules through:

- Cross-coupling reactions : Such as Suzuki or Stille reactions to form biaryl compounds.

- Functionalization : The compound can undergo various reactions to introduce additional functional groups, enhancing its utility in synthetic chemistry.

Pharmaceutical Development

This compound has gained attention for its potential role in drug discovery:

- Bioactive Molecules : It is used as an intermediate in the synthesis of pharmaceuticals that target specific biological pathways.

- Antidepressant Activity : Research indicates that modifications to similar fluorinated compounds can enhance serotonin transporter inhibition, suggesting potential antidepressant properties for derivatives of this compound.

Material Science

In materials science, this compound is explored for:

- Specialty Chemicals : Its unique properties allow it to be used in the production of materials with enhanced thermal and chemical stability.

- Fluorinated Polymers : The compound can serve as a precursor for developing fluorinated polymers known for their durability and resistance to solvents.

Antidepressant Activity

A study demonstrated that fluorinated phenyl compounds exhibit enhanced serotonin transporter inhibition when modified appropriately. This indicates that this compound could be a candidate for further research into antidepressant drugs.

Cancer Research

Compounds containing trifluoromethyl groups have shown promise in cancer therapy by inhibiting enzymes critical to tumor growth. The structural characteristics of this compound suggest similar therapeutic applications could be explored.

Toxicological Profile

The safety profile of this compound indicates potential hazards:

作用机制

The mechanism of action of 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through its functional groups:

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluoroethyl Substituents

1-Bromo-4-(2,2,2-trifluoroethyl)benzene

- CAS : 155820-88-5

- Molecular Formula : C₈H₆BrF₃

- Molecular Weight : 239.03 g/mol

- Key Differences : Lacks the fluorine substituent at position 4, reducing electronic withdrawal effects.

- Applications: Used in Suzuki-Miyaura couplings; lower molecular weight may enhance solubility in non-polar solvents .

2-Bromo-3,4-dimethoxy-1-(2,2,2-trifluoroethyl)benzene (2e)

Halogenated Benzene Derivatives with Fluorine and Bromine

1-Bromo-4-fluoro-2-methylbenzene

- CAS : 452-63-1

- Molecular Weight : 189.03 g/mol

- Key Differences : Replaces the trifluoroethyl group with a methyl group, reducing electron-withdrawing effects and increasing hydrophobicity .

1-Bromo-2,4-difluorobenzene

Trifluoromethoxy-Substituted Analogues

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

- CAS : 892845-59-9

- Molecular Weight : 275.45 g/mol

- Key Differences : Trifluoromethoxy group (-OCF₃) at position 4 introduces stronger electron withdrawal than CF₃CH₂, affecting regioselectivity in electrophilic substitutions .

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

Comparative Data Table

| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituents | Physical State | Key Applications |

|---|---|---|---|---|---|

| 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | - | 257.02 | Br, F, CF₃CH₂ | Solid | Pharmaceutical intermediates |

| 1-Bromo-4-(2,2,2-trifluoroethyl)benzene | 155820-88-5 | 239.03 | Br, CF₃CH₂ | Oil | Cross-coupling reactions |

| 1-Bromo-2,4-difluorobenzene | 455-86-7 | 191.00 | Br, F (positions 2 and 4) | Liquid | Agrochemical synthesis |

| 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | 892845-59-9 | 275.45 | Br, Cl, OCF₃ | Solid | Electronic materials |

Research Findings and Reactivity Trends

- Synthetic Yields : Copper-catalyzed methods for trifluoroethyl-substituted compounds (e.g., 2e, 2f) achieve 46–81% yields, influenced by steric and electronic effects of substituents .

- Electrochemical Stability : Trifluoroethyl groups enhance stability under acidic conditions compared to methyl or methoxy analogues, as evidenced by NMR studies .

- Safety Profiles : Compounds with bromine and fluorine substituents (e.g., Acute Tox. 3 classification) require stringent handling protocols, including PPE and ventilation .

生物活性

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound with potential biological activities. Its unique structure, characterized by the presence of bromine and trifluoroethyl groups, suggests that it may interact with biological systems in specific ways. This article reviews the available literature on its biological activity, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C8H5BrF4

- Molecular Weight : 255.05 g/mol

- CAS Number : 155820-88-5

- SMILES Notation : C1=CC(=C(C=C1Br)CC(F)(F)F)F

The compound features a bromine atom and a trifluoroethyl group attached to a fluorinated benzene ring, which may enhance its lipophilicity and reactivity compared to non-fluorinated analogs.

1. Anticancer Activity

Research indicates that fluorinated compounds can exhibit significant anticancer properties. For instance, compounds with trifluoromethyl groups have been shown to enhance the cytotoxicity against various cancer cell lines. The incorporation of such groups into aromatic systems can improve binding affinity to targets involved in cancer progression.

2. Enzyme Inhibition

Fluorinated compounds often act as enzyme inhibitors due to their ability to mimic substrates or transition states. Studies have shown that similar structures can inhibit enzymes involved in metabolic pathways associated with diseases like cancer and Alzheimer’s disease.

3. Antimicrobial Properties

Halogenated compounds are frequently studied for their antimicrobial properties. The presence of bromine and fluorine may enhance the ability of such compounds to disrupt microbial membranes or interfere with metabolic processes.

Table 1: Summary of Biological Activities of Related Compounds

The biological activity of this compound may be attributed to:

- Hydrophobic Interactions : The trifluoroethyl group increases lipophilicity, facilitating membrane penetration.

- Electrophilic Nature : The presence of halogens may allow for electrophilic attack on nucleophilic sites within biological molecules.

- Structural Mimicry : The compound’s structure may mimic natural substrates, allowing it to interact with various biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。